![molecular formula C33H58O2Si B13438752 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one is a synthetic derivative of cholesterol. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group at the 3-beta position of the cholest-5-en-24-one structure. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one typically involves the protection of the hydroxyl group in cholesterol. The process begins with the reaction of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholesterol, which can then be oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies involving cholesterol metabolism and its derivatives.
Medicine: Research on cholesterol-related compounds often involves this derivative to understand its role in various biological processes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one involves its interaction with various molecular targets and pathways. The TBDMS group provides stability to the molecule, allowing it to participate in reactions without degradation. The cholest-5-en-24-one core can interact with enzymes and receptors involved in cholesterol metabolism, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(3beta)-3-Hydroxycholest-5-en-24-one: Lacks the TBDMS protecting group.
(3beta)-3-Acetoxycholest-5-en-24-one: Has an acetyl protecting group instead of TBDMS.
(3beta)-3-Methoxycholest-5-en-24-one: Contains a methoxy group at the 3-beta position.
Uniqueness
The presence of the TBDMS group in (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one provides unique stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic chemistry and research applications where stability under various conditions is required.
Propiedades
Fórmula molecular |
C33H58O2Si |
|---|---|
Peso molecular |
514.9 g/mol |
Nombre IUPAC |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one |
InChI |
InChI=1S/C33H58O2Si/c1-22(2)30(34)16-11-23(3)27-14-15-28-26-13-12-24-21-25(35-36(9,10)31(4,5)6)17-19-32(24,7)29(26)18-20-33(27,28)8/h12,22-23,25-29H,11,13-21H2,1-10H3/t23-,25+,26+,27-,28+,29+,32+,33-/m1/s1 |
Clave InChI |
MUZZTZHUESSIHK-ACBDEFBISA-N |
SMILES isomérico |
C[C@H](CCC(=O)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
SMILES canónico |
CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


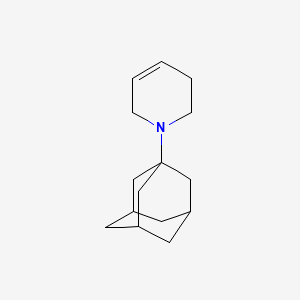
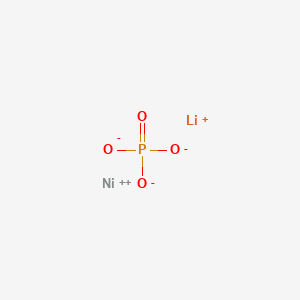
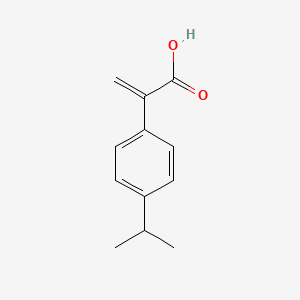
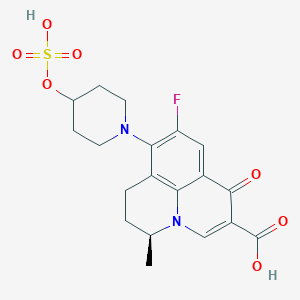
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)

![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)

![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)

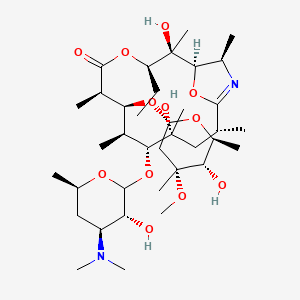

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
